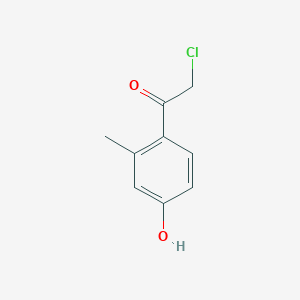

2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone

Description

2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone is a chloro-substituted acetophenone derivative characterized by a hydroxyl group at the para position and a methyl group at the ortho position of the aromatic ring. This structural motif confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and pharmaceutical research. For instance, compounds like 2-chloro-1-(4-methoxyphenyl)ethanone (CAS 4209-24-9) and 2-chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone (CAS 6344-28-1) share key functional groups and serve as relevant comparators.

Properties

CAS No. |

37904-71-5 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-chloro-1-(4-hydroxy-2-methylphenyl)ethanone |

InChI |

InChI=1S/C9H9ClO2/c1-6-4-7(11)2-3-8(6)9(12)5-10/h2-4,11H,5H2,1H3 |

InChI Key |

LGOHNLSGYJVCHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with thymol in the presence of aluminum chloride in nitrobenzene at 50°C . Another method includes the reaction of bromoacetyl bromide with 3-chloroanisole using aluminum chloride in carbon tetrachloride, initially at 0°C and then at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom can participate in electrophilic substitution reactions, modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

Darzens Condensation

In Darzens reactions, 2-chloroacetophenone derivatives react with aldehydes to form epoxides. For example:

- 2-Chloro-1-(4-tolyl)ethanone (5a) and 2-chloro-1-(4-methoxyphenyl)ethanone (5b) react with nitrobenzaldehyde to yield trans-oxiranes in quantitative yields under stereoselective conditions.

- Electron-donating groups (e.g., methoxy in 5b) may stabilize intermediates, though all analogs in this study exhibited similar high reactivity.

Nucleophilic Substitution

Chlorine at the α-position facilitates nucleophilic displacement. For instance:

- 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone reacts with piperazine in acetonitrile to form 2-(piperazin-1-yl) derivatives, highlighting the utility of the chloro group in constructing heterocyclic pharmacophores.

Key Research Findings

Stereoselectivity: Chloroacetophenones with electron-neutral or donating substituents (e.g., methyl, methoxy) show high stereoselectivity in epoxide formation, likely due to minimized steric hindrance.

Thermal Stability: Methoxy-substituted analogs (e.g., 2-chloro-1-(2,4-dimethoxyphenyl)ethanone) exhibit higher melting points (88–90°C) compared to non-polar derivatives, correlating with crystalline packing efficiency.

Biocatalytic Utility : The chloro group’s electrophilicity enables efficient enzymatic reduction, offering a sustainable route to chiral building blocks.

Biological Activity

2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone, a chlorinated derivative of a hydroxy ketone, has garnered significant attention in recent years due to its potential biological activities. This article explores its biological activities, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 184.62 g/mol. The compound features a chlorine atom, a hydroxyl group, and a methyl-substituted aromatic ring, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClO2 |

| Molecular Weight | 184.62 g/mol |

| Melting Point | 422 K |

| Solubility | Soluble in ethanol |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting their growth .

- Anticancer Properties : The compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .

The mechanism of action of this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it can modulate signal transduction pathways related to cell proliferation and apoptosis.

- Receptor Interaction : It is believed to interact with certain receptors, influencing cellular responses and potentially leading to therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by Yayli et al. (2006) demonstrated the antimicrobial efficacy of this compound against various bacterial strains, highlighting its potential as an antimicrobial agent.

- Anticancer Research : Echeverria et al. (2009) investigated the compound's ability to induce apoptosis in cancer cell lines, providing evidence for its potential use in cancer therapy.

- Anti-inflammatory Activity : Yadav et al. (2010) reported that the compound exhibited significant anti-inflammatory activity in animal models, suggesting its therapeutic potential for inflammatory diseases.

Q & A

Q. Advanced

- Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation (up to 95% ee) .

- Enzymatic Resolution : Use ketoreductases (e.g., Lactobacillus brevis) to selectively reduce prochiral ketones .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess by stabilizing transition states .

What are common impurities and their analytical detection methods?

Q. Basic

- Unreacted Starting Material : Detect via HPLC (retention time ~3.2 min under C18 reverse-phase conditions) .

- Chlorinated Byproducts : Identify using Cl isotopic patterns in high-resolution MS (e.g., m/z 173.02 for dichloro derivatives) .

- Oxidation Products : Monitor carbonyl stretching vibrations (FTIR peaks >1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.